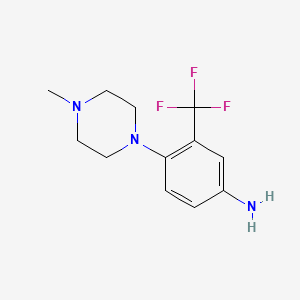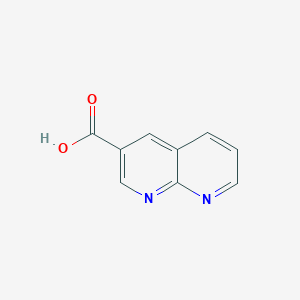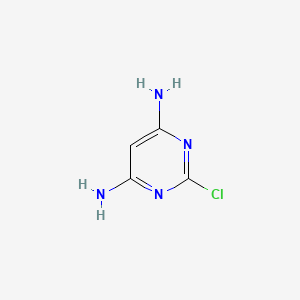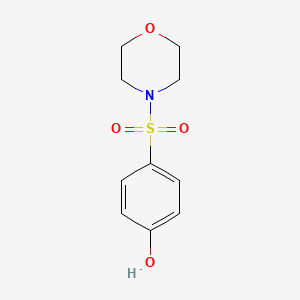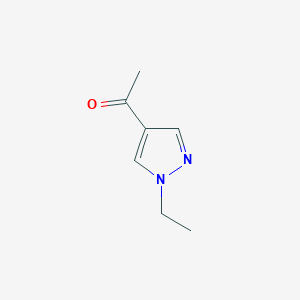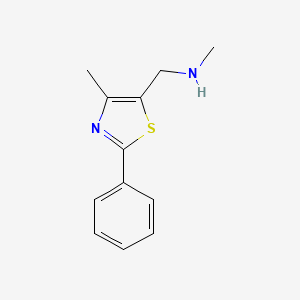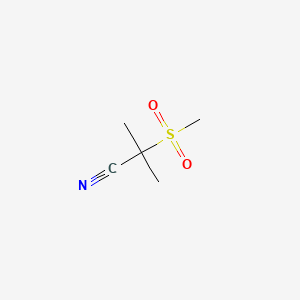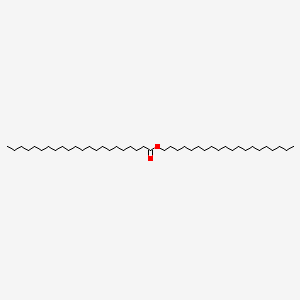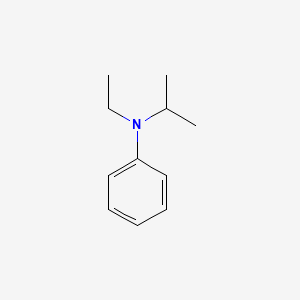
N-Ethyl-N-isopropylaniline
Descripción general
Descripción
N-Ethyl-N-isopropylaniline is a highly reactive amine-borane adduct . It has a linear formula of C6H5N (C2H5)CH (CH3)2 and a molecular weight of 163.26 .
Synthesis Analysis
The synthesis of N-Ethyl-N-isopropylaniline involves the reaction of diborane gas with neat amine at 0-5°C . This reaction affords N-ethyl-N-isopropylaniline-borane .Molecular Structure Analysis
The molecular formula of N-Ethyl-N-isopropylaniline is C11H17N . It has a molecular weight of 163.26 . The InChI key is LHGCJZLKSBOOTD-UHFFFAOYSA-N .Chemical Reactions Analysis
N-Ethyl-N-isopropylaniline-borane is a highly reactive amine-borane adduct . The reaction of diborane gas with neat amine at 0-5°C affords N-ethyl-N-isopropylaniline-borane .Physical And Chemical Properties Analysis
N-Ethyl-N-isopropylaniline has a density of about 0.88 g/ml . It has a boiling point of about 207-208 degrees Celsius and a melting point of about -21 degrees Celsius . It can be dissolved in various organic solvents .Aplicaciones Científicas De Investigación
Oxidative N-dealkylation Reactions
N-Ethyl-N-isopropylaniline has been studied in the context of oxidative N-dealkylation reactions by synthetic nonheme oxoiron(IV) complexes. These studies provide insights into the mechanistic aspects of such reactions, demonstrating the involvement of an electron transfer-proton transfer (ET-PT) mechanism (Nehru, Seo, Kim, & Nam, 2007).
Synthesis of Arylamines
Research has been conducted on the synthesis of ortho-alkyl arylamines from N-alkyl arylamines, including N-isopropylaniline. This process involves passing the N-alkylate over a heterogeneous acid catalyst, contrasting with the para-selectivity of the traditional Hofmann-Martius reaction (Burgoyne & Dixon, 1990).
Electron Transport Materials
N-Ethyl-N-isopropylaniline has been used in the synthesis of N-(nitrofluorenylidene)anilines, which exhibit properties beneficial for use as electron transport materials in positive charge electrophotography. These materials have shown high stability and negative results in the Ames test, indicating their potential safety (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
Frustrated Lewis Pair Behavior
Studies on the reactions of N-isopropylaniline with the Lewis acid B(C6F5)3 have provided insights into the behavior of frustrated Lewis pairs. This research contributes to the understanding of interactions between Lewis acids and bases in chemical reactions (Voss, Mahdi, Otten, Fröhlich, Kehr, Stephan, & Erker, 2012).
Fluorescent Particles in Biomedical Research
In the field of biomedical research, N-Ethyl-N-isopropylaniline has been used in the synthesis of fluorescent polyphosphazenes. These materials are useful in a variety of biomedical applications, such as drug delivery systems and diagnostic medicine (Zhang, Qiu, Li, Jin, & Zhu, 2007).
Workplace Air Quality Monitoring
For occupational health and safety, methods have been developed to determine the concentration of N-isopropylaniline in workplace air using gas chromatography and high-performance liquid chromatography. These techniques ensure safe working environments by monitoring air quality (Xuan, Pan, Liu, Yan, & Zhang, 2015).
Electrochemical and Thermal Behavior in Polymer Chemistry
Research into the electrochemical, thermal, and electrical behavior of copolymers involving N-isopropylaniline has demonstrated its utility in the field of polymer chemistry. This includes the use of these materials as corrosion inhibitors and their solubility in organic solvents (Bhandari, Choudhary, & Dhawan, 2009).
Oligonucleotide Synthesis
N-Ethyl-N-isopropylaniline has been used as a protecting group in the synthesis of oligonucleotides, indicating its importance in the field of nucleic acid chemistry (Guzaev & Manoharan, 2001).
Safety And Hazards
N-Ethyl-N-isopropylaniline is a flammable liquid . Contact with skin and eyes may cause irritation . Inhalation of excessive steam or dust may cause respiratory irritation . It is recommended to wear appropriate personal protective equipment during operation, such as gloves, goggles, and protective clothing .
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCJZLKSBOOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400641 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-isopropylaniline | |
CAS RN |
54813-77-3 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



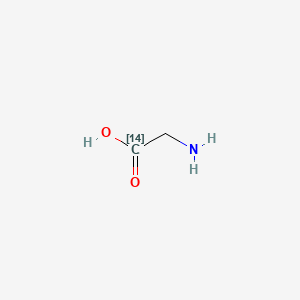
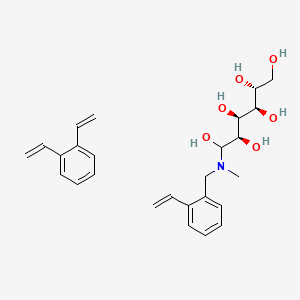
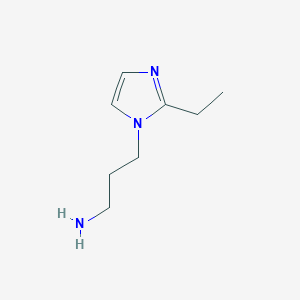
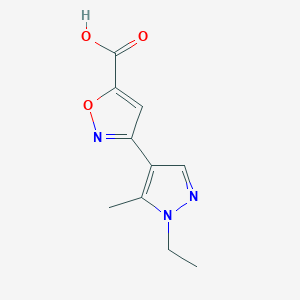
![1-(2-Methoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1598882.png)
